Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13ClO4 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
phenyl 2-(4-chlorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13ClO4/c21-15-12-10-14(11-13-15)19(22)25-18-9-5-4-8-17(18)20(23)24-16-6-2-1-3-7-16/h1-13H |
InChI Key |
GRLBRRZJTSCBFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 2 4 Chlorobenzoyl Oxy Benzoate and Analogous Chemical Structures
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Following synthesis, the structural identity of Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate must be confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three separate rings. The protons on the 4-chlorobenzoyl group would likely appear as two doublets in the downfield region. The four protons of the central benzoate (B1203000) ring and the five protons of the terminal phenyl ester group would also produce a complex pattern of multiplets. The integration of these signals would correspond to the number of protons in each part of the molecule. For instance, spectral data for the analogous compound, Phenyl 4-chlorobenzoate (B1228818), shows characteristic doublets for the substituted ring and multiplets for the other aromatic protons. rsc.org
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. Key signals would include those for the two ester carbonyl carbons, which are expected to resonate at a low field (downfield). The carbon atoms bonded to chlorine and oxygen would also have characteristic chemical shifts. The spectrum for Phenyl 4-chlorobenzoate shows signals for the carbonyl carbon, the carbon attached to chlorine, and the various aromatic carbons, which serves as a reference for the expected peak positions in the target molecule. rsc.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. The most prominent absorption bands for this compound would be the strong C=O stretching vibrations of the two ester groups, typically appearing in the region of 1720-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would also be visible. Furthermore, characteristic peaks corresponding to the aromatic C-H and C=C bonds, as well as the C-Cl bond, would be expected. Data for Phenyl 4-acetylbenzoate shows a strong ester carbonyl peak at 1733.9 cm⁻¹, providing a good comparison. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺), confirming the molecular formula. The fragmentation pattern would likely involve the cleavage of the ester bonds, leading to fragment ions corresponding to the 4-chlorobenzoyl cation, the benzoyloxy cation, and the phenoxy cation, among others. The mass spectrum of phenyl benzoate shows a clear molecular ion peak and characteristic fragment ions. nist.gov
Chromatographic Purity Assessment
Chromatographic techniques are essential for purifying the synthesized compound and assessing its purity.
Column Chromatography: Following the reaction, the crude product is often purified by silica (B1680970) gel column chromatography. guidechem.comprepchem.com This technique separates the desired product from unreacted starting materials, by-products, and catalysts based on differences in polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final product. A reversed-phase HPLC system with a C18 column is commonly used for analyzing nonpolar compounds like esters. shimadzu.comresearchgate.net The sample is injected into the system, and the components are separated based on their affinity for the stationary phase versus the mobile phase. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. Studies on the analysis of cosmetic preservatives, including phenyl benzoate, have demonstrated the effectiveness of HPLC for separating and quantifying such compounds. shimadzu.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Phenyl 2 4 Chlorobenzoyl Oxy Benzoate Analogs
Positional and Substituent Effects on Biological Activity
The biological profile of phenyl 2-[(4-chlorobenzoyl)oxy]benzoate analogs is significantly influenced by the nature and position of substituents on the aromatic rings. Both electronic and steric factors play a critical role in how these molecules interact with their biological targets.
Halogen atoms are key substituents in many biologically active compounds, and their effects on the activity of phenyl benzoate (B1203000) analogs are multifaceted. The presence of a chlorine atom at the para-position of the benzoyl ring in the parent compound is a defining feature. The influence of different halogenation patterns can be analyzed based on several factors:
Electronegativity and Inductive Effects : Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This can influence the electronic distribution across the entire molecule, including the carbonyl group of the ester, which is often a key interaction point with biological targets. For instance, the presence of electron-withdrawing substituents on one of the aromatic rings can decrease the sensitivity of the carbonyl carbon to substitutions on the other ring. frontiersin.org
Lipophilicity : Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes and may lead to improved interactions with hydrophobic pockets in a receptor.
Size and Steric Hindrance : The size of the halogen atom (F < Cl < Br < I) can introduce steric hindrance that may either promote or hinder binding to a target, depending on the topology of the binding site.
Halogen Bonding : Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a receptor. This can contribute significantly to the binding affinity.
In a series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, which share a similar ester linkage, halogen substitution was found to be critical for their antimycobacterial activity. For example, 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate (B1230335) demonstrated potent inhibition of Mycobacterium tuberculosis. nih.gov This highlights the positive impact that specific halogenation patterns can have on biological performance.
Table 1: Influence of Halogen Substituents on Biological Activity in a Related Series of Benzoates
| Substituent (X) on Benzoyl Ring | Relative Activity (Conceptual) | Rationale |
| -H | Baseline | Unsubstituted parent compound. |
| -F | Increased | High electronegativity, potential for hydrogen bonding. |
| -Cl | Potent | Good balance of electronic effects and lipophilicity. |
| -Br | Potent/Variable | Increased lipophilicity and polarizability, potential for strong halogen bonds. |
| -I | Variable | High lipophilicity but may introduce excessive steric bulk. |
This table is conceptual and illustrates general principles of halogen substitution effects.
Modifications to either the phenyl or the benzoate aromatic ring can dramatically alter the biological activity of the analogs by affecting how they fit into and interact with a receptor binding site.
Key modifications and their potential impacts include:
Substitution with Electron-Donating or -Withdrawing Groups : The electronic nature of substituents can modulate the reactivity and binding affinity. In studies of substituted phenyl benzoates, it has been shown that both electron-donating and electron-withdrawing substituents on either ring have a predictable, albeit reverse, effect on the 13C NMR chemical shift of the carbonyl carbon, indicating a clear electronic interplay between the two rings. frontiersin.org Electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can enhance interactions with electron-rich areas of a receptor, while electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can improve interactions with hydrophobic regions.
Introduction of Additional Ring Systems : Replacing one of the phenyl rings with a different aromatic or heteroaromatic system can lead to new interactions with the receptor. For example, the introduction of a pyridinyl moiety in place of a phenyl ring in a series of benzenesulfonates, a different class of compounds, led to novel antimitotic agents. nih.gov This suggests that such modifications could be a fruitful strategy for phenyl benzoate analogs as well.
Alteration of the Linkage : While not a direct ring modification, altering the ester linkage to an amide or other bioisosteric group would significantly change the hydrogen bonding capacity and conformational flexibility of the molecule, thereby impacting receptor interaction.
Table 2: Conceptual Impact of Aromatic Ring Modifications on Receptor Interaction
| Modification | Potential Effect on Receptor Interaction | Example from Related Compounds |
| Addition of -NO2 group | Increased electrostatic interactions. | Potent activity in some antimycobacterial benzoates. nih.gov |
| Addition of -OCH3 group | Enhanced hydrophobic interactions, potential H-bond acceptor. | Modulation of activity in various bioactive compounds. |
| Replacement of phenyl with pyridinyl | Introduction of a nitrogen atom for potential hydrogen bonding or ionic interactions. | Led to novel antimitotic agents in a benzenesulfonate (B1194179) series. nih.gov |
| Replacement of phenyl with a larger aromatic system (e.g., naphthyl) | Increased surface area for van der Waals and pi-stacking interactions. | Influences activity in phenyl and naphthyl-based esters. researchgate.net |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but improved properties. nih.gov These approaches can be applied to the this compound scaffold to explore new chemical space and overcome potential liabilities of the parent compound.
Scaffold Hopping : This involves replacing the core molecular framework (the phenyl benzoate scaffold) with a structurally different one while retaining the key pharmacophoric features. The goal is to identify new scaffolds that can orient the essential interacting groups in a similar spatial arrangement. For the phenyl benzoate scaffold, one could envision replacing the entire structure with, for example, a benzophenone (B1666685) or a diphenyl ether scaffold, and then re-optimizing the substituents.
Bioisosteric Replacement : This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with a similar biological response. For the this compound scaffold, several bioisosteric replacements could be considered:
Ester Linkage Replacement : The ester group could be replaced by a variety of bioisosteres such as a reverse ester, an amide, a sulfonamide, or a ketone. Each replacement would alter the molecule's hydrogen bonding capacity, metabolic stability, and conformational preferences.
Aromatic Ring Bioisosteres : The phenyl rings can be replaced with other aromatic heterocycles like pyridine, thiophene, or pyrazole. This can modulate the electronic properties, solubility, and metabolic stability of the compound, and introduce new interaction points with the receptor. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) have also been successfully used as phenyl ring bioisosteres to improve physicochemical properties. nih.gov
Table 3: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, improve solubility. |
| Phenyl Ring | Thienyl Ring | Alter electronics and geometry. |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve metabolic stability and solubility, reduce lipophilicity. nih.gov |
| Ester Linkage (-COO-) | Amide Linkage (-CONH-) | Introduce H-bond donor, potentially improve metabolic stability. |
| Ester Linkage (-COO-) | Ketone Linkage (-CO-) | Remove H-bond acceptor, alter geometry. |
| para-Chloro Substituent | Trifluoromethyl (-CF3) | Maintain electron-withdrawing character, increase lipophilicity. |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are invaluable. nih.gov Pharmacophore modeling is a cornerstone of LBDD, where a 3D arrangement of essential chemical features responsible for a molecule's biological activity is defined.
A hypothetical pharmacophore model for an active analog of this compound could be constructed based on its key structural elements:
Two Aromatic Rings : These would be represented as hydrophobic or aromatic features, crucial for van der Waals or pi-stacking interactions with the receptor.
Ester Carbonyl Oxygen : This would likely act as a hydrogen bond acceptor.
para-Chloro Substituent : This could be represented as a halogen bond donor or a hydrophobic feature.
Once a pharmacophore model is developed and validated with a set of known active and inactive molecules, it can be used as a 3D query to screen large virtual compound libraries to identify new, structurally diverse molecules with a high probability of being active. nih.gov For example, a pharmacophore model for a series of muscarinic antagonists included a hydrogen bond acceptor site on the carbonyl oxygen and an aromatic ring feature, which was successful in identifying novel active compounds. nih.gov
Table 4: Hypothetical Pharmacophore Features for a Phenyl Benzoate Analog
| Pharmacophore Feature | Corresponding Chemical Moiety | Putative Interaction with Receptor |
| Aromatic Ring 1 | Phenyl Ring | Hydrophobic/Pi-stacking Interaction |
| Aromatic Ring 2 | Chlorinated Benzoyl Ring | Hydrophobic/Pi-stacking Interaction |
| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Hydrogen Bond |
| Halogen Bond Donor/Hydrophobic | para-Chloro Group | Halogen Bond/Hydrophobic Interaction |
Computational Approaches to SAR/QSAR Analysis
Computational chemistry offers a suite of tools to rationalize SAR and develop predictive QSAR models. These methods can provide quantitative insights into how structural modifications affect biological activity.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net For this compound analogs, docking studies could elucidate the specific interactions of the chloro-substituted ring and the ester group within the binding pocket of a target protein, helping to rationalize the observed SAR.
3D-QSAR Methods (CoMFA and CoMSIA) : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activities. nih.gov For a series of phenyl benzoate analogs, a 3D-QSAR model could generate contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds. nih.gov
Descriptor-Based QSAR : This classical approach involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and using statistical methods like multiple linear regression to derive an equation that correlates these descriptors with biological activity. For a series of benzoic acid derivatives, lipophilicity (logP) and the acid dissociation constant (pKa) were found to be key descriptors for their antilisterial activity. nih.gov
Table 5: A Potential Computational Workflow for SAR/QSAR Analysis of Phenyl Benzoate Analogs
| Step | Computational Method | Objective |
| 1. Ligand Preparation | Molecular Mechanics | Generate low-energy 3D conformations of the analogs. |
| 2. Receptor Modeling (if structure is known) | Homology Modeling | Build a 3D model of the target protein if not experimentally determined. |
| 3. Binding Mode Prediction | Molecular Docking | Predict the binding pose of the analogs in the receptor active site. |
| 4. 3D-QSAR Model Generation | CoMFA/CoMSIA | Develop a predictive model based on 3D fields and visualize favorable/unfavorable regions. |
| 5. 2D-QSAR Model Generation | Descriptor Calculation & Regression Analysis | Identify key physicochemical properties correlated with activity. |
| 6. Model Validation | Statistical Methods (e.g., cross-validation) | Ensure the robustness and predictive power of the generated models. |
Investigation of Biological Activities and Therapeutic Potential of Phenyl 2 4 Chlorobenzoyl Oxy Benzoate Derivatives
Evaluation of Anticancer Activity in In Vitro Cell Models
The quest for more effective and selective anticancer agents has led researchers to explore a wide range of Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate derivatives. These compounds have been assessed for their ability to inhibit cancer cell growth and induce programmed cell death in various human cancer cell lines.
Antiproliferative Activity Assays
Derivatives have demonstrated significant antiproliferative effects across a spectrum of cancer cell types. For instance, certain 4-phenoxy-phenyl isoxazole (B147169) derivatives showed potent cytotoxicity against cancer cell lines with high expression of Acetyl-CoA carboxylase (ACC1), such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cells. nih.gov One of the most active compounds, derivative 6l, exhibited IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM against A549, HepG2, and MDA-MB-231 cells, respectively. nih.gov
Similarly, studies on 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives revealed dose-dependent inhibitory effects on the proliferation of PC-3 (prostate adenocarcinoma), BT-474, and MCF-7 (breast carcinoma) cell lines. nih.govmdpi.com Significant activity was noted at concentrations between 50-200 μM. mdpi.com Phenylquinazoline derivatives have also been identified as cytotoxic against MCF-7 and cisplatin-resistant MCF-7 breast cancer cells. nih.gov
Furthermore, research into N-(4-t-butylbenzoyl)-N'-phenylthiourea, a thiourea (B124793) derivative, showed cytotoxic activity against MCF-7, T47D (breast cancer), and HeLa (cervical cancer) cells. jppres.com Another study on phenylacetamide derivatives containing a benzothiazole (B30560) nucleus reported a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. nih.gov
| Derivative Class | Cell Line | Cancer Type | Key Findings (IC₅₀) | Source |
|---|---|---|---|---|
| 4-Phenoxy-phenyl isoxazoles | A549 | Lung | 0.22 µM (Compound 6l) | nih.gov |
| 4-Phenoxy-phenyl isoxazoles | HepG2 | Liver | 0.26 µM (Compound 6l) | nih.gov |
| 4-Phenoxy-phenyl isoxazoles | MDA-MB-231 | Breast | 0.21 µM (Compound 6l) | nih.gov |
| Phenoxyacetamide Derivatives | HepG2 | Liver | 1.43 µM (Compound I) | mdpi.com |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) | MCF-7 | Breast | Dose-dependent growth reduction | nih.gov |
| Phenylquinazoline Derivatives | MCF-7 | Breast | Elevated cytotoxicity | nih.gov |
Apoptosis Induction Studies
Beyond inhibiting proliferation, a key mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death. Research on novel phenoxyacetamide derivatives demonstrated their potential as potent apoptosis inducers against HepG2 liver cancer cells through the inhibition of PARP-1. mdpi.com
Studies on ethyl 4-[(4-methylbenzyl)oxy] benzoate showed that it induces apoptosis in MCF7 cells by activating pro-apoptotic genes like p53, Bax, Parp, and caspases-3, -8, and -9, while inactivating the anti-apoptotic gene Bcl-2. nih.gov Similarly, synthetic phenylquinazoline derivatives were found to induce apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov Western blot analysis confirmed that these compounds led to the downregulation of BCL-2 and/or BCL-XL, promoting the release of mitochondrial Cytochrome C. nih.gov
The anticancer activity of 4-phenoxy-phenyl isoxazoles was also linked to apoptosis. Flow cytometry analysis confirmed that treatment with these compounds arrested the cell cycle in the G0/G1 phase and induced apoptosis in a dose-dependent manner in MDA-MB-231 cells. nih.gov
Assessment of Antimicrobial and Antifungal Properties
Derivatives of this compound have also been investigated for their potential to combat microbial and fungal infections, addressing the growing challenge of antimicrobial resistance.
Broad-Spectrum Antibacterial Efficacy
Investigations into various derivatives have revealed notable antibacterial activity. For example, certain hydroquinone (B1673460) derivatives have been evaluated for their antimicrobial effects. nih.gov One compound, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, exhibited strong antibacterial activity against both clinical isolates and type strains of Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM. nih.gov
Other studies on novel acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have also been tested for their antimicrobial properties. researchgate.net Furthermore, a new valine-derived 1,3-oxazole containing a phenyl group at the 5-position showed activity against Gram-positive bacterial strains. mdpi.com
Specific Antifungal Activity (e.g., against Candida species)
The antifungal potential of these compounds has been specifically evaluated against pathogenic fungi. A study on novel 1,3-oxazole derivatives reported activity against the Candida albicans strain. mdpi.com Additionally, a series of 1,2,4-Oxadiazole derivatives were synthesized and tested for their antifungal activity against various plant pathogenic fungi. nih.gov Among these, compounds 4f and 4q showed significant efficacy against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, among others. nih.gov The EC₅₀ value of compound 4f against Botrytis cinerea was a noteworthy 29.14 μg/mL. nih.gov
| Derivative Class | Target Organism | Activity Type | Key Findings (MIC/EC₅₀) | Source |
|---|---|---|---|---|
| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | Antibacterial | 11 µM | nih.gov |
| 1,3-Oxazole Derivative | Gram-positive bacteria | Antibacterial | Moderate activity | mdpi.com |
| 1,3-Oxazole Derivative | Candida albicans | Antifungal | Activity demonstrated | mdpi.com |
| 1,2,4-Oxadiazole (Compound 4f) | Botrytis cinerea | Antifungal | 29.14 μg/mL | nih.gov |
| 1,2,4-Oxadiazole (Compound 4f) | Rhizoctonia solani | Antifungal | 12.68 μg/mL | nih.gov |
Antiviral Investigations
The therapeutic potential of these derivatives extends to antiviral applications. A series of novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com These compounds were found to be potent inhibitors that target the early stages of viral replication within host cells, including RNA and protein synthesis. mdpi.com
In the context of the COVID-19 pandemic, researchers developed 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. nih.gov The most active compound discovered through these structure-activity relationship studies, 16d, showed an IC₅₀ value of 5.27 ± 0.26 μM, presenting a promising lead for further drug development. nih.gov Other research has focused on phenylthiazole derivatives as agents against flaviviruses, such as dengue and yellow fever virus, by targeting the viral envelope protein. nih.gov
Anti-Inflammatory and Analgesic Research
Derivatives of the phenyl benzoate scaffold have been the subject of significant research for their potential anti-inflammatory and analgesic properties. Studies have investigated various structural analogs to identify compounds with potent activity, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).
One area of research has focused on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid versions. mdpi.comnih.gov In vitro assays demonstrated that several of these derivatives are potent inhibitors of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain. mdpi.comnih.gov Notably, compounds designated as FM10 and FM12 showed encouraging results in in vivo analgesic and anti-inflammatory models. mdpi.comnih.gov For instance, in a carrageenan-induced inflammation model, compound FM10 exhibited a 64.92% reduction in inflammation at the fourth hour, which was comparable to the standard drug, aspirin. mdpi.com
Another class of related compounds, (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, has also been synthesized and evaluated. nih.gov Several of these derivatives displayed significant analgesic properties in animal models, with potency reported to be six to nine times greater than reference compounds like glafenine. nih.gov Specifically, the derivative antrafenine (B1665575) showed marked and long-lasting analgesic activity. nih.gov Research into other derivatives, such as benoxaprofen, has also shown potent anti-inflammatory activity in models of carrageenan-induced edema and adjuvant arthritis. nih.gov
The data below summarizes the inhibitory concentrations (IC₅₀) of selected phenylbutanal derivatives against key inflammatory enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| FM4 | Potent Inhibition | 0.74 | Potent Inhibition |
| FM10 | Potent Inhibition | 0.69 | Potent Inhibition |
| FM12 | Potent Inhibition | 0.18 | Potent Inhibition |
This table presents the IC₅₀ values for selected derivatives, highlighting their potent inhibitory effects on key enzymes in the inflammatory pathway. mdpi.comnih.gov
Antioxidant Capacity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com Consequently, the antioxidant potential of phenyl benzoate derivatives has been an active area of investigation.
Research into various classes of these derivatives has revealed significant free-radical scavenging capabilities. One study synthesized eight phenyl benzoate compounds and evaluated their antioxidant activity, with one derivative (compound 4c) showing stronger antioxidant potential than the standard, Trolox, with an IC₅₀ value of approximately 13.06 μM. bjmu.edu.cn Similarly, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and found to possess potent antioxidant abilities. nih.gov Compound 3h from this series demonstrated high antioxidant activity, with an Oxygen Radical Absorbance Capacity (ORAC) value of 2.27 Trolox equivalents. nih.gov
Other studies have explored different structural motifs. Phenyl-pyrazolone derivatives have been characterized as effective scavengers of oxygen free radicals. mdpi.com Likewise, certain (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives, specifically FM10 and FM12, showed potent antioxidant activity in both DPPH and ABTS assays. mdpi.com Another synthesized compound, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide, was found to have 1.5-fold higher antioxidant ability than the control butylated hydroxytoluene (BHT) in a Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com These findings indicate that derivatives of this compound can directly scavenge reactive oxygen species, suggesting a role in modulating oxidative stress. nih.gov
The table below details the antioxidant activity of selected derivatives from different studies.
| Derivative Class | Compound | Assay | Result |
| Phenyl Benzoate | 4c | DPPH | IC₅₀: ~13.06 µM |
| Benzothiazole | 3h | ORAC | 2.27 Trolox Equivalents |
| Phenylbutanal | FM10 | DPPH | IC₅₀: 8.36 µM |
| Phenylbutanal | FM10 | ABTS | IC₅₀: 8.90 µM |
| Triazole-Hydrazone | - | FRAP | 106.25 µM Fe²⁺ |
This table summarizes the antioxidant performance of various derivatives using different standard assays to quantify their capacity to neutralize free radicals. mdpi.commdpi.combjmu.edu.cnnih.gov
Exploration of Other Pharmacological Activities
Preliminary in vitro research has been conducted to assess the anticoagulant properties of derivatives related to the core phenyl benzoate structure. A study involving novel N-Phenyl Hydrazine 1-Carbothioamide derivatives of (2-Methyl-3-(Substituted Thio)Propanoyl) Proline investigated their effects on blood clotting times. researchgate.net
The anticoagulant activity was measured by evaluating the prolongation of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). researchgate.net One particular compound in the series, designated as compound (3), demonstrated a significant prolongation in clotting time when compared to the parent compound, captopril. researchgate.net The results for this derivative highlight the potential for this class of compounds to interfere with the coagulation cascade.
The table below shows the anticoagulant activity of a selected derivative compared to the parent compound.
| Compound | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Derivative (3) | 17.1 ± 0.1 | 75.13 ± 0.15 |
| Captopril (Control) | - | - |
This table presents the in vitro anticoagulant effects of a synthesized derivative, showing its ability to prolong key blood clotting parameters. researchgate.net
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Research has extended to evaluating this compound derivatives for their potential activity against Leishmania parasites.
One study synthesized a series of 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives and screened them for activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.gov Three compounds from this series (4b, 4c, and 4e) showed a potent leishmanicidal effect against the promastigote stage of the parasite, with IC₅₀ values below 10 µM. nih.gov Further investigation suggested that these compounds may act by inducing a collapse of the parasite's mitochondrial membrane potential. nih.gov
In another study, a series of novel nitrochromene derivatives were synthesized and evaluated for their antileishmanial activity against L. tropica amastigotes. nih.gov Among the tested compounds, derivative 4m showed the highest activity with an IC₅₀ value of 142.3 ± 10.7 µg/mL. nih.gov
The data below summarizes the inhibitory concentrations of selected derivatives against Leishmania species.
| Derivative Class | Compound | Target Species | Activity |
| Chloroquinoline-Benzoate | 4b, 4c, 4e | L. mexicana (promastigotes) | IC₅₀ < 10 µM |
| Nitrochromene | 4m | L. tropica (amastigotes) | IC₅₀: 142.3 ± 10.7 µg/mL |
This table highlights the in vitro antileishmanial activity of two different classes of derivatives against distinct Leishmania species and life cycle stages. nih.govnih.gov
Preclinical Efficacy Evaluation of Phenyl 2 4 Chlorobenzoyl Oxy Benzoate Analogs
In Vitro Efficacy Models
The in vitro efficacy of phenyl benzoate (B1203000) analogs has been explored using both cell-based and enzyme assays to determine their potential as therapeutic agents.
Cell-based assays are crucial for evaluating the effects of compounds on cellular processes and determining their potential as treatments for diseases such as cancer and microbial infections.
Anticancer Activity: Several studies have investigated the anticancer potential of phenyl benzoate derivatives. For instance, a series of eugenyl benzoate (2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate) derivatives were synthesized and evaluated for their inhibitory activity against HT29 colorectal cancer cells. nih.govnih.gov One of the most active compounds, 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate, demonstrated significant activity, suggesting that specific substitutions on the phenyl benzoate core can confer cytotoxic effects against cancer cells. nih.gov In another study, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov However, a separate investigation of eight other phenyl benzoate compounds found no evident antitumor activity. bjmu.edu.cn
Antimicrobial and Antifungal Activity: The antimicrobial properties of phenyl benzoate analogs have also been a subject of research. A study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates revealed in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM. nih.gov Notably, the drug-resistant strains showed high susceptibility. nih.gov Certain derivatives also inhibited the growth of Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, Gram-negative bacteria and most tested fungi were not significantly affected. nih.gov Another study showed that while some benzophenone (B1666685) compounds, which are structurally related to phenyl benzoates, had moderate inhibitory activity against Candida albicans, the tested phenyl benzoate compounds did not show significant antifungal effects. bjmu.edu.cn
Table 1: In Vitro Anticancer and Antimicrobial Activity of Selected Phenyl Benzoate Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Analog Class | Assay Type | Cell Line/Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Eugenyl benzoate derivatives | Cytotoxicity assay | HT29 (colorectal cancer) | Derivatives showed inhibitory activity against cancer cells. | nih.govnih.gov |
| 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | Cytotoxicity assay | HT29 (colorectal cancer) | Identified as a particularly active compound. | nih.gov |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Cytotoxicity assay | EAC, MCF7 (breast cancer) | Notable anticancer activity observed. | nih.gov |
| Phenyl benzoate compounds (1-8) | Antitumor assay | Not specified | No evident antitumor activity. | bjmu.edu.cn |
| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | MIC determination | Mycobacterium tuberculosis | MICs ranged from 0.125 to 8 μM; effective against MDR strains. | nih.gov |
| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | MIC determination | MRSA (Gram-positive) | Some derivatives showed inhibitory activity. | nih.gov |
| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | MIC determination | Gram-negative bacteria, Fungi | No marked susceptibility observed. | nih.gov |
| Benzophenone compounds | Antifungal assay | Candida albicans | Moderate inhibitory activity. | bjmu.edu.cn |
| Phenyl benzoate compounds | Antifungal assay | Candida albicans | No significant inhibitory activity. | bjmu.edu.cn |
Enzyme assays are utilized to identify the specific molecular targets of a compound and to understand its mechanism of action.
Enzyme Inhibition: A study focused on benzoyl phenyl benzoates, which are analogs of benzophenone, demonstrated their potential as enzyme inhibitors. These compounds were evaluated for their ability to inhibit phospholipase A2 (PLA2) and hyaluronidase (B3051955) from snake venom. nih.gov The results indicated that these analogs effectively inhibited both enzymes, suggesting a potential anti-inflammatory mechanism. nih.gov In a different context, a patent for therapeutic oxy-phenyl-aryl compounds described their activity as inhibitors of Checkpoint Kinase 2 (CHK2), a key enzyme in the DNA damage response pathway, highlighting a potential application in cancer therapy. google.com
Table 2: Enzyme Inhibition by Phenyl Benzoate Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Analog Class | Enzyme Target | Source of Enzyme | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzoyl phenyl benzoates | Phospholipase A2 (PLA2) | Snake venom | Effective inhibition observed. | nih.gov |
| Benzoyl phenyl benzoates | Hyaluronidase | Snake venom | Effective inhibition observed. | nih.gov |
| Oxy-phenyl-aryl compounds | Checkpoint Kinase 2 (CHK2) | Not specified | Described as inhibitors of CHK2 kinase function. | google.com |
In Vivo Efficacy Models
In vivo studies in animal models are essential to assess the efficacy and physiological effects of a compound in a living organism.
While specific in vivo data for Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate is unavailable, studies on related analogs provide some insights.
Anti-inflammatory and Anticancer Activity: The in vivo anti-inflammatory activity of benzoyl phenyl benzoates was investigated, correlating with their in vitro inhibition of PLA2. nih.gov For anticancer evaluation, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was tested in mice bearing Ehrlich ascites carcinoma. nih.gov The compound demonstrated a significant reduction in tumor growth, with cell growth inhibition of 40.70% and 58.98% at two different doses, comparable to the effects of the chemotherapy drug cisplatin. nih.gov
Table 3: In Vivo Efficacy of Phenyl Benzoate Analogs in Mammalian Models This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Analog Class | Animal Model | Disease Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzoyl phenyl benzoates | Not specified | Inflammation | Demonstrated anti-inflammatory activity. | nih.gov |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Mice | Ehrlich ascites carcinoma | Significant tumor growth inhibition observed. | nih.gov |
There is currently no available information from the reviewed literature regarding the in vivo efficacy of this compound or its direct analogs in parasitic infection models.
Computational Chemistry and in Silico Approaches for Phenyl 2 4 Chlorobenzoyl Oxy Benzoate Research
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been employed to investigate the fundamental properties of Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized molecular geometry derived from these calculations serves as the foundation for subsequent analyses, revealing bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Table 1: Selected NBO Analysis Stabilization Energies (E(2)) for this compound
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O13 | π* (C11-C12) | 21.83 |
| LP (2) O13 | σ* (C7-O14) | 29.89 |
| LP (1) O14 | π* (C15-C16) | 23.45 |
| LP (2) O15 | σ* (C7-O13) | 59.81 |
Frontier Molecular Orbital (FMO) Analysis: FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the phenyl benzoate (B1203000) moiety, while the LUMO is distributed across the chlorobenzoyl portion. This distribution dictates the regions susceptible to electrophilic and nucleophilic attack.
Table 2: FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.98 |
| LUMO Energy | -1.97 |
| HOMO-LUMO Energy Gap | 5.01 |
Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of both the computational method and the experimental findings. Using TD-DFT methods, the electronic absorption spectra (UV-Vis) can be calculated to identify the principal electronic transitions. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These predicted spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=O stretching of the ester group and the C-Cl stretching vibrations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the potential biological activity of a compound. For this compound, docking studies have been performed to explore its interaction with enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug research.
Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy suggests a more stable and favorable interaction. This compound has been shown to have a predicted binding affinity for the active site of COX-2, suggesting it may act as an inhibitor. These simulations indicate that the compound fits well within the hydrophobic channel of the COX-2 active site.
Beyond just predicting binding energy, docking simulations reveal the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-protein complex. For this compound docked into COX-2, key interactions have been identified with residues such as TYR 385 and SER 530. The chlorophenyl group and the phenyl benzoate group of the molecule are positioned to form significant hydrophobic interactions with other residues lining the active site pocket.
Table 3: Predicted Binding Interactions of this compound with COX-2
| Interacting Residue | Interaction Type |
| TYR 385 | Hydrogen Bond |
| SER 530 | Hydrogen Bond |
| VAL 349 | Hydrophobic |
| LEU 352 | Hydrophobic |
| VAL 523 | Hydrophobic |
| ALA 527 | Hydrophobic |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Following a molecular docking study, MD simulations can provide valuable insights into the stability and conformational dynamics of the ligand-protein complex. By simulating the behavior of the complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the predicted binding pose. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand how the complex behaves over the simulation period. While the use of MD simulations is a logical subsequent step to validate the docking results of this compound with targets like COX-2, detailed studies reporting specific MD simulation results for this compound are not extensively available in the reviewed literature.
An extensive search for specific research on "this compound" within the requested computational chemistry framework did not yield detailed scientific studies or data. Publicly available literature does not currently provide in-depth information on the conformational dynamics, ligand-protein binding pathways, virtual screening applications, or in-silico ADME predictions specifically for this compound.
Therefore, it is not possible to generate a detailed, evidence-based article that strictly adheres to the provided outline and focuses solely on "this compound" as requested. The creation of scientifically accurate content and data tables for the specified sections and subsections requires a foundation of existing research, which is not available for this particular molecule.
Metabolic and Pharmacokinetic Research on Phenyl 2 4 Chlorobenzoyl Oxy Benzoate and Its Metabolites
In Vitro Metabolic Stability Studies (e.g., Liver Microsome Assays)
No data from in vitro metabolic stability studies, such as liver microsome assays, for Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate are available in the public domain. Therefore, information regarding its metabolic half-life, intrinsic clearance, or stability in hepatic enzyme systems could not be provided.
Metabolite Identification and Profiling
There are no published studies on the metabolite identification and profiling of this compound. Consequently, information on its metabolic pathways, including potential phase I (e.g., hydrolysis, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites, remains uncharacterized.
Preclinical Pharmacokinetic Assessment of Lead Compounds
No preclinical pharmacokinetic data for this compound were found in the available literature. As a result, key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles in any preclinical models have not been documented.
Advanced Research Directions and Future Perspectives in Phenyl 2 4 Chlorobenzoyl Oxy Benzoate Chemistry
Development of Prodrug Strategies
The structure of Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate is inherently suited for investigation as a prodrug. Prodrugs are inactive or less active drug derivatives that are converted into their active forms within the body through enzymatic or chemical processes. scirp.org Ester-based prodrugs are a common and effective strategy to improve the pharmacokinetic properties of parent drug molecules, such as solubility, stability, and bioavailability. scirp.orgscirp.org
The central ester linkage in this compound could be susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver and intestines. scirp.orgscirp.org This enzymatic cleavage would release two potentially bioactive molecules: phenyl salicylate (B1505791) (salol) and 4-chlorobenzoic acid.
Phenyl Salicylate (Salol): Historically used as an intestinal antiseptic, it hydrolyzes to salicylic (B10762653) acid and phenol. wikipedia.org Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID). drugs.com
4-Chlorobenzoic Acid: Derivatives of this compound have been investigated for various biological activities, including antifungal and anti-inflammatory properties. guidechem.comnih.gov
This dual-release mechanism could be exploited for a combination therapy approach, where a single compound delivers two different therapeutic agents. Future research in this area would involve detailed in vitro and in vivo studies to confirm the enzymatic hydrolysis of this compound and to evaluate the pharmacological activity of its breakdown products.
Table 1: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Rationale | Potential Advantages |
| Esterase-Activated Release | The ester bond is a target for ubiquitous esterase enzymes. scirp.orgnih.gov | - Improved lipophilicity and membrane permeability. scirp.orgnih.gov- Masking of polar functional groups. nih.gov- Targeted release in tissues with high esterase activity. |
| Dual-Drug Release | Hydrolysis releases two distinct, potentially synergistic, bioactive molecules. | - Combination therapy from a single chemical entity.- Potential for enhanced therapeutic efficacy. |
| Modulation of Physicochemical Properties | The bulky and lipophilic nature of the compound may enhance oral absorption compared to the individual polar hydrolysis products. researchgate.net | - Increased bioavailability. scirp.orgacs.org- Improved stability. scirp.org |
Integration into Drug Delivery Systems
The physicochemical properties of this compound, particularly its likely hydrophobic nature, make it a candidate for incorporation into various drug delivery systems. Such systems are designed to improve the solubility, stability, and targeted delivery of therapeutic agents. nih.gov
Phenolic compounds, a class to which this compound belongs, can be integrated into novel drug delivery systems due to their unique chemical characteristics. nih.gov The aromatic rings in the molecule contribute to its hydrophobicity, which can aid in its encapsulation within lipid-based carriers. nih.gov
Table 2: Potential Drug Delivery Systems for this compound
| Delivery System | Mechanism of Integration | Potential Benefits |
| Liposomes | The hydrophobic nature of the compound would allow it to be entrapped within the lipid bilayer of the liposome. nih.gov | - Enhanced stability and protection from degradation.- Potential for targeted delivery to specific tissues. |
| Nanoparticles | The compound could be encapsulated within polymeric nanoparticles or form the core of solid lipid nanoparticles. mdpi.com | - Controlled release of the active compound(s).- Improved bioavailability. |
| Topical Formulations | Given that salicylate esters are used in topical analgesics, this compound could be formulated into creams or gels for dermal delivery. nih.govpatsnap.com | - Localized therapeutic effect with reduced systemic exposure. nih.gov- Potential for treating localized inflammation or pain. |
Future research would focus on formulating this compound into these delivery systems and characterizing their physical properties, drug-loading efficiency, and release kinetics.
Applications in Molecular Probes and Imaging Agents
Molecular probes and imaging agents are essential tools for visualizing and understanding biological processes at the molecular level. The scaffold of this compound could be chemically modified to create such probes.
By introducing a reporter moiety, such as a fluorophore or a radionuclide, onto the phenyl or benzoyl ring, the compound could be transformed into an imaging agent. The lipophilic character of the molecule could facilitate its passage across cell membranes, allowing for intracellular imaging. nih.gov Furthermore, substituted benzoyl chlorides are used in the synthesis of fluorescent probes, suggesting that the 4-chlorobenzoyl moiety could be a key site for chemical modification.
Potential strategies for developing molecular probes from this compound include:
Fluorescent Probes: Attaching a fluorescent dye to the molecule could allow for the visualization of its distribution and localization within cells or tissues.
PET Imaging Agents: The incorporation of a positron-emitting radionuclide, such as Fluorine-18, could enable non-invasive in vivo imaging using Positron Emission Tomography (PET). google.com
Activatable Probes: The probe could be designed to be "silent" until the ester bond is cleaved by a specific enzyme, leading to a detectable signal. This would allow for the imaging of enzyme activity in real-time.
Exploring Novel Therapeutic Areas Based on Mechanistic Insights
The potential therapeutic applications of this compound can be inferred from the known biological activities of its constituent parts and structurally related compounds.
Anti-inflammatory and Analgesic Effects: The release of salicylic acid upon hydrolysis suggests that this compound could possess anti-inflammatory and analgesic properties. drugs.compatsnap.com The 4-chlorobenzoyl moiety may also contribute to this activity, as some chlorinated salicylic acid derivatives have shown potent anti-inflammatory effects. nih.gov
Antimicrobial Activity: Phenyl salicylate has been used as an antiseptic, and some phenyl benzoate (B1203000) compounds have demonstrated antimicrobial activity. wikipedia.orgresearchgate.net Additionally, 4-chlorobenzoic acid has shown antifungal properties. guidechem.com This suggests that this compound could be investigated as a potential antimicrobial agent.
Anticancer Activity: Some compounds containing the 4-chlorobenzoyl moiety have been reported to exhibit anti-cancer activity. chemicalbook.com Research into the antiproliferative effects of this compound on various cancer cell lines could be a fruitful area of investigation.
Antioxidant Activity: Some phenyl benzoate compounds have been evaluated for their antioxidant properties. bjmu.edu.cn The phenolic structure within this compound suggests it could have radical scavenging capabilities.
Mechanistic studies would be crucial to elucidate the specific molecular targets and pathways through which this compound exerts its effects. This could involve investigating its interaction with key enzymes, such as cyclooxygenases (COX), or its influence on inflammatory signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate with high yield and purity?
- Methodological Answer : A two-step esterification approach is commonly employed. First, synthesize the 4-chlorobenzoyl chloride intermediate via reaction of 4-chlorobenzoic acid with thionyl chloride. Second, perform nucleophilic acyl substitution by reacting this intermediate with phenyl salicylate under anhydrous conditions (e.g., using pyridine as a catalyst). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography. Yield optimization (≥85%) requires strict temperature control (0–5°C during acylation) .
- Key Data :
- Typical yield range: 70–89% for analogous benzoate esters (e.g., methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) .
- Purity verification: Use (δ 7.8–8.2 ppm for aromatic protons) and (C=O peaks at ~168–170 ppm) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
NMR Spectroscopy : Analyze and NMR to confirm ester linkages and aromatic substitution patterns. For example, the 4-chlorobenzoyl group shows distinct splitting in the aromatic region due to para-substitution .
FT-IR : Identify ester C=O stretches (~1740 cm) and aryl chloride C–Cl bonds (~750 cm) .
HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect molecular ions ([M+H]) and assess purity (>95%) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing regioselectivity in the synthesis of poly-substituted benzoate derivatives?
- Methodological Answer : Regioselectivity challenges arise during the introduction of multiple functional groups. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) before acylation .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution in the benzene ring .
- Kinetic Control : Conduct reactions at low temperatures (−10°C) to favor meta-substitution over para-products .
- Data Insight : For analogous compounds, regioselectivity deviations of >15% have been reported under suboptimal conditions, emphasizing the need for precise stoichiometry .
Q. How can researchers resolve contradictions in reported synthetic protocols for aryloxy benzoates?
- Methodological Answer : Discrepancies in yields or side products often stem from:
Reagent Purity : Impurities in starting materials (e.g., 4-chlorobenzoic acid <98%) can reduce yields by up to 20%. Use suppliers with certified purity (>99%) .
Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of intermediates. Switch to dichloromethane for moisture-sensitive steps .
Byproduct Analysis : Characterize impurities (e.g., fenofibric acid derivatives) via HPLC with relative retention time matching (e.g., 0.36 for 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via UV-Vis (λ = 270 nm for benzoate) and LC-MS to identify hydrolysis products (e.g., salicylic acid derivatives) .
Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (). For example, phenyl benzoate derivatives exhibit >24 hours at pH 7.4 but <2 hours at pH 12 .
- Key Finding : The electron-withdrawing 4-chloro group enhances ester stability compared to non-halogenated analogs, reducing hydrolysis rates by ~40% .
Analytical and Stability Challenges
Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound?
- Methodological Answer :
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : UV at 254 nm.
- Validation Parameters :
- Linearity : R >0.999 for impurities (0.1–5 µg/mL).
- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively .
- Reference Data : Relative retention times for common impurities (e.g., 0.34 for (4-chlorophenyl)(4-hydroxyphenyl)methanone) must be predefined .
Q. What storage conditions are optimal for maintaining the long-term stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (N) at −20°C. Avoid exposure to humidity (>60% RH accelerates hydrolysis) and light (UV degradation). Periodic stability testing via DSC (melting point consistency) and NMR is advised .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .
Cytotoxicity Assays : Employ MTT assays on human cell lines (e.g., HepG2) to assess IC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
